molecular formula C5H10O4 B14371601 3-Ethoxy-3-methyl-1,2,4-trioxolane CAS No. 90150-49-5

3-Ethoxy-3-methyl-1,2,4-trioxolane

Katalognummer: B14371601
CAS-Nummer: 90150-49-5
Molekulargewicht: 134.13 g/mol
InChI-Schlüssel: IWCRABXUHCGZGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-3-methyl-1,2,4-trioxolane is a chemical compound belonging to the class of organic peroxides It is characterized by a three-membered ring containing two oxygen atoms and one carbon atom, with an ethoxy group and a methyl group attached to the carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-3-methyl-1,2,4-trioxolane typically involves the reaction of ethyl hydroperoxide with methyl ketone in the presence of an acid catalyst. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the trioxolane ring. The reaction conditions often require low temperatures and controlled environments to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-3-methyl-1,2,4-trioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or ketones.

    Substitution: Substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or ketones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-3-methyl-1,2,4-trioxolane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems, where its unique structure can be utilized to release active pharmaceutical ingredients in a controlled manner.

    Industry: It is used in the production of polymers and other materials, where its peroxide bond can initiate polymerization reactions.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-3-methyl-1,2,4-trioxolane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, causing oxidative damage. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where the generation of ROS can lead to the destruction of harmful cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxycarbonyl-3-methyl-1,2,4-trioxolane: Similar in structure but with a methoxycarbonyl group instead of an ethoxy group.

    1,2,4-Trioxane: Contains a similar peroxide ring but with different substituents.

    1,2,4-Trioxane derivatives: Various derivatives with different functional groups attached to the trioxane ring.

Uniqueness

3-Ethoxy-3-methyl-1,2,4-trioxolane is unique due to its specific ethoxy and methyl substituents, which influence its reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

90150-49-5

Molekularformel

C5H10O4

Molekulargewicht

134.13 g/mol

IUPAC-Name

3-ethoxy-3-methyl-1,2,4-trioxolane

InChI

InChI=1S/C5H10O4/c1-3-6-5(2)7-4-8-9-5/h3-4H2,1-2H3

InChI-Schlüssel

IWCRABXUHCGZGV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(OCOO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.